3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine
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Overview
Description
3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl intermediate. One common method involves the trifluoromethylation of 4-iodobenzene . This intermediate is then reacted with piperidine and pyridine derivatives under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Another compound with a trifluoromethyl group attached to a pyridine ring.
3-(Trifluoromethyl)-1,2,4-triazole: A compound with a trifluoromethyl group attached to a triazole ring.
Uniqueness
3-[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine is unique due to its combination of a trifluoromethyl group, phenyl ring, piperidine ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)16-8-2-1-6-15(16)13-23-11-4-3-9-17(23)14-7-5-10-22-12-14/h1-2,5-8,10,12,17H,3-4,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKKEBJXBAZIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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